molecular formula C13H16FNO2 B1591431 Tert-butyl 6-fluoroindoline-1-carboxylate CAS No. 1065183-64-3

Tert-butyl 6-fluoroindoline-1-carboxylate

Cat. No. B1591431
CAS RN: 1065183-64-3
M. Wt: 237.27 g/mol
InChI Key: DUGPXANCXNLVNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives, such as “Tert-butyl 6-fluoroindoline-1-carboxylate”, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Synthesis and Structural Features

Tert-butyl 6-fluoroindoline-1-carboxylate is related to monofluorinated cyclopropanecarboxylates, which have been synthesized via transition metal-catalyzed reactions. These compounds are utilized as starting materials for synthesizing carboxamides and analogues of tranylcypromine, an antidepressive drug, demonstrating their importance in medicinal chemistry and drug development (Haufe et al., 2002).

Fluorination Capabilities

In the context of fluorination reactions, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride has been discovered as a high thermal stability deoxofluorinating agent, showcasing the critical role of fluorinated compounds in various areas such as drug discovery. This highlights the relevance of this compound derivatives in enhancing the properties of molecules through fluorination (Umemoto et al., 2010).

Chemoselective Tert-butoxycarbonylation

The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), for modifying acidic proton-containing substrates showcases the chemical versatility of compounds structurally related to this compound. This procedure is important for the selective modification of molecules in organic synthesis (Saito et al., 2006).

Anti-bacterial Applications

New fluoroquinolones bearing a structural similarity to this compound have shown significant activity against Mycobacterium tuberculosis strains, including those resistant to existing fluoroquinolones. This underscores the potential of fluoroindoline derivatives in addressing antibiotic resistance (Guerrini et al., 2013).

Safety and Hazards

The safety and hazards associated with “Tert-butyl 6-fluoroindoline-1-carboxylate” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for “Tert-butyl 6-fluoroindoline-1-carboxylate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

tert-butyl 6-fluoro-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGPXANCXNLVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591956
Record name tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1065183-64-3
Record name tert-Butyl 6-fluoro-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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